2,2-Dimethyl-4-(3-methylphenyl)-4-oxobutyric acid
Overview
Description
2,2-Dimethyl-4-(3-methylphenyl)-4-oxobutyric acid, also known as DMBA, is a chemical compound that belongs to the class of β-keto acids. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. DMBA has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.
Mechanism of Action
2,2-Dimethyl-4-(3-methylphenyl)-4-oxobutyric acid is a β-keto acid that can be metabolized by the enzyme PDH to produce acetyl-CoA, which is then used in the citric acid cycle to produce ATP. 2,2-Dimethyl-4-(3-methylphenyl)-4-oxobutyric acid can also be metabolized by the enzyme thiamine pyrophosphate (TPP) to produce acetyl-CoA and CO2. The mechanism of action of 2,2-Dimethyl-4-(3-methylphenyl)-4-oxobutyric acid is dependent on the activity of these enzymes and the availability of substrates.
Biochemical and Physiological Effects:
2,2-Dimethyl-4-(3-methylphenyl)-4-oxobutyric acid has been shown to have several biochemical and physiological effects. 2,2-Dimethyl-4-(3-methylphenyl)-4-oxobutyric acid can increase the activity of PDH and promote the oxidation of glucose and fatty acids. 2,2-Dimethyl-4-(3-methylphenyl)-4-oxobutyric acid has also been shown to increase the production of ketone bodies in the liver. Additionally, 2,2-Dimethyl-4-(3-methylphenyl)-4-oxobutyric acid has been shown to have anti-inflammatory and anti-oxidant effects.
Advantages and Limitations for Lab Experiments
2,2-Dimethyl-4-(3-methylphenyl)-4-oxobutyric acid has several advantages for lab experiments, including its stability, solubility in organic solvents, and availability. However, 2,2-Dimethyl-4-(3-methylphenyl)-4-oxobutyric acid has some limitations, including its insolubility in water, potential toxicity, and the need for specialized equipment to measure its activity.
Future Directions
There are several future directions for the study of 2,2-Dimethyl-4-(3-methylphenyl)-4-oxobutyric acid. One potential direction is the investigation of the role of 2,2-Dimethyl-4-(3-methylphenyl)-4-oxobutyric acid in the regulation of glucose and lipid metabolism in various tissues. Another potential direction is the study of the effects of 2,2-Dimethyl-4-(3-methylphenyl)-4-oxobutyric acid on mitochondrial function and oxidative stress. Additionally, the development of new methods for the synthesis and purification of 2,2-Dimethyl-4-(3-methylphenyl)-4-oxobutyric acid could improve its use in scientific research.
Conclusion:
In conclusion, 2,2-Dimethyl-4-(3-methylphenyl)-4-oxobutyric acid is a β-keto acid that has potential applications in scientific research, particularly in the field of biochemistry and physiology. 2,2-Dimethyl-4-(3-methylphenyl)-4-oxobutyric acid can be synthesized using various methods and has been shown to have several biochemical and physiological effects. 2,2-Dimethyl-4-(3-methylphenyl)-4-oxobutyric acid has advantages and limitations for lab experiments, and there are several future directions for its study.
Scientific Research Applications
2,2-Dimethyl-4-(3-methylphenyl)-4-oxobutyric acid has been widely used in scientific research due to its potential applications in biochemistry and physiology. 2,2-Dimethyl-4-(3-methylphenyl)-4-oxobutyric acid is commonly used as a substrate for the enzyme pyruvate dehydrogenase (PDH) to study the regulation of PDH activity in various tissues. 2,2-Dimethyl-4-(3-methylphenyl)-4-oxobutyric acid has also been used to investigate the role of PDH in glucose metabolism and insulin resistance. Additionally, 2,2-Dimethyl-4-(3-methylphenyl)-4-oxobutyric acid has been used as a model substrate for the study of ketone body metabolism in the liver.
properties
IUPAC Name |
2,2-dimethyl-4-(3-methylphenyl)-4-oxobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-9-5-4-6-10(7-9)11(14)8-13(2,3)12(15)16/h4-7H,8H2,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRBKHQWDGARPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CC(C)(C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-4-(3-methylphenyl)-4-oxobutyric acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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